N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide
Description
N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide (CAS: 853349-68-5) is a quinoline-derived compound with a molecular formula of C20H24BrN3O and a molecular weight of 402.3 g/mol . It consists of a quinoline core substituted at position 2 with a 4-methoxyphenyl group and at position 4 with an ethane-1,2-diamine chain. The N1 positions of the diamine are diethylated, and the compound is stabilized as a hydrobromide salt. It is commercially available with a purity of ≥98% and is used in research settings for pharmacological and structural studies .
Properties
CAS No. |
853349-70-9 |
|---|---|
Molecular Formula |
C22H28BrN3O |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-[2-(4-methoxyphenyl)quinolin-4-yl]ethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C22H27N3O.BrH/c1-4-25(5-2)15-14-23-22-16-21(17-10-12-18(26-3)13-11-17)24-20-9-7-6-8-19(20)22;/h6-13,16H,4-5,14-15H2,1-3H3,(H,23,24);1H |
InChI Key |
VURXULPDAXGBQV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the methoxyphenyl group. The final step involves the attachment of the ethane-1,2-diamine moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized against related derivatives, focusing on substituent variations, counterions, and biological activities. Below is a comparative analysis based on evidence:
Structural Analogues
Biological Activity
N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide (CAS Number: 853349-70-9) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 430.4 g/mol. Its structure features a quinoline moiety, which is significant in many bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C22H28BrN3O |
| Molecular Weight | 430.4 g/mol |
| CAS Number | 853349-70-9 |
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing quinoline derivatives are known for their antibacterial and antifungal properties. The mechanism often involves interference with microbial DNA synthesis or function.
- Anticancer Properties : Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of related quinoline compounds demonstrated significant inhibition against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membrane integrity and inhibition of nucleic acid synthesis.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The compound was found to induce apoptosis in human cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis was conducted on the antibacterial properties of various quinoline derivatives, including this compound. Results indicated an IC50 value in the low micromolar range against Gram-positive bacteria, suggesting potent antimicrobial activity.
- Evaluation of Anticancer Properties : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM). Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
